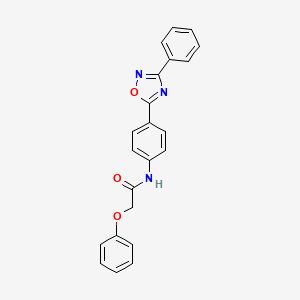
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PPOA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PPOA belongs to the class of compounds known as oxadiazoles, which have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been found to decrease the expression of several genes involved in cancer cell growth and survival. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. This compound has also been extensively studied in vitro and in vivo, and its activity has been well characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. In addition, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Finally, the molecular mechanism of action of this compound should be further elucidated to better understand its biological activity.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxy-N-(4-aminophenyl)acetamide with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, this compound has been found to possess antimicrobial activity against several bacterial and fungal strains.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
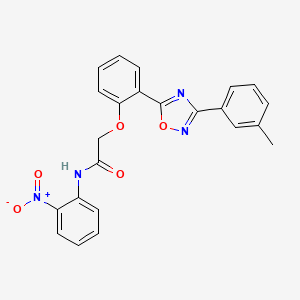
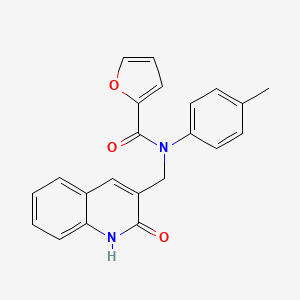
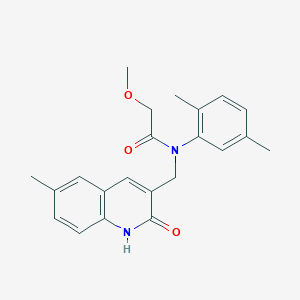
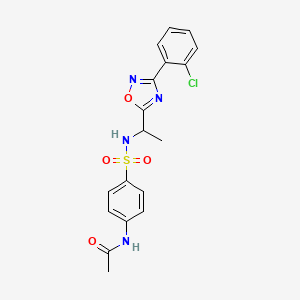
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)

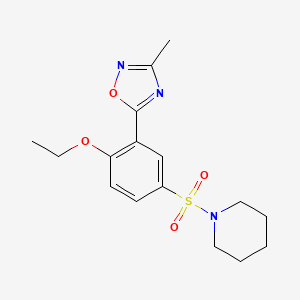

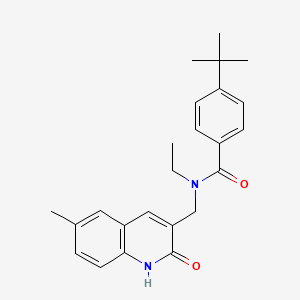

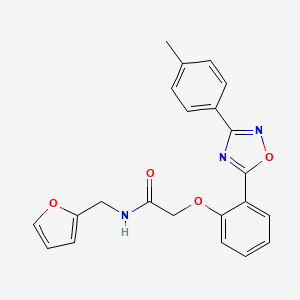
![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
